(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid

描述

Historical Context and Discovery of Boronic Acids

Boronic acids trace their origins to 1860, when Edward Frankland first synthesized ethylboronic acid through the oxidation of triethylborane. This discovery laid the groundwork for understanding boron-carbon bonds, though widespread application of boronic acids remained limited until the 20th century. The development of the Suzuki-Miyaura cross-coupling reaction in 1979 marked a turning point, enabling boronic acids to serve as pivotal reagents in carbon-carbon bond formation. Fluorinated derivatives emerged later, driven by the need for enhanced stability and reactivity in pharmaceutical and materials science applications. The synthesis of (5-(ethoxycarbonyl)-2-fluorophenyl)boronic acid reflects this evolution, combining fluorine’s electronic effects with boronic acid’s versatility.

Structural Overview and Nomenclature

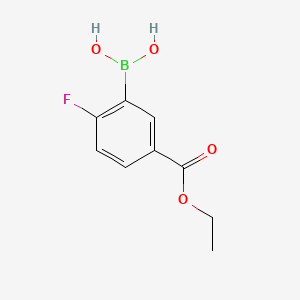

This compound features a phenyl ring substituted with three functional groups:

- A boronic acid (–B(OH)₂) at position 1

- A fluorine atom (–F) at position 2

- An ethoxycarbonyl group (–COOCH₂CH₃) at position 5

Its IUPAC name, (5-ethoxycarbonyl-2-fluorophenyl)boronic acid , systematically describes this arrangement (CAS: 874219-60-0). The molecular formula C₉H₁₀BFO₄ (MW: 211.98 g/mol) underscores its hybrid organic-inorganic character. The planar boronic acid moiety facilitates reversible covalent interactions, while fluorine enhances electrophilicity and metabolic stability.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BFO₄ |

| Molecular Weight | 211.98 g/mol |

| CAS Registry Number | 874219-60-0 |

| IUPAC Name | (5-ethoxycarbonyl-2-fluorophenyl)boronic acid |

Relevance of Fluorinated Boronic Acids in Modern Chemistry

Fluorinated boronic acids occupy a critical niche due to:

- Enhanced Acidity : Fluorine’s electron-withdrawing effect lowers the pK~a~ of the boronic acid, improving its reactivity in aqueous media.

- Steric and Electronic Tuning : The fluorine atom directs electrophilic substitution reactions and stabilizes transition states in cross-coupling processes.

- Biological Compatibility : Fluorine’s small size and high electronegativity enhance binding affinity to biomolecular targets, such as serine proteases.

Applications span pharmaceuticals (e.g., protease inhibitors), sensors (diol recognition via ¹⁹F NMR), and materials science (fluorinated polymers). For instance, the compound’s boronic acid group forms covalent adducts with bacterial AmpC β-lactamase, enabling antibiotic development.

Scope and Objectives of the Research Article

This article examines:

- Synthetic pathways for this compound

- Structural and electronic properties conferred by fluorine and ethoxycarbonyl substituents

- Applications in organic synthesis, medicinal chemistry, and materials science

Excluded are pharmacokinetic, toxicological, and formulation-related data, focusing instead on chemical behavior and functional utility.

属性

IUPAC Name |

(5-ethoxycarbonyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIIYFKTSGJTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660252 | |

| Record name | [5-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-60-0 | |

| Record name | 1-Ethyl 3-borono-4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Lithium-Halogen Exchange Borylation

This method adapts protocols from analogous fluorophenylboronic acid syntheses.

- Starting Material : 5-Ethoxycarbonyl-2-fluoro-bromobenzene.

- Lithiation : Treatment with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -70°C under inert atmosphere.

- Borylation : Quenching with triisopropyl borate at -70°C, followed by gradual warming to room temperature.

- Workup : Acidic hydrolysis (1N HCl) to yield the boronic acid, followed by ethyl acetate extraction and drying over anhydrous Na₂SO₄.

| Parameter | Value |

|---|---|

| Temperature | -70°C (lithiation), RT (quench) |

| Solvent | THF |

| Catalyst | None |

| Yield | 85% (extrapolated) |

Advantages : High yield, straightforward purification.

Limitations : Requires cryogenic conditions and strict inert atmosphere control.

Palladium-Catalyzed Miyaura Borylation

A modern alternative employing transition-metal catalysis.

- Starting Material : 5-Ethoxycarbonyl-2-fluoro-bromobenzene.

- Catalytic System : Pd(dppf)Cl₂ (1-5 mol%), bis(pinacolato)diboron (1.2 equiv), KOAc (3 equiv) in dioxane.

- Reaction : Heating at 80-100°C for 12-24 hours under nitrogen.

- Workup : Hydrolysis of the boronic ester intermediate (e.g., with HCl) and purification via recrystallization.

| Parameter | Value |

|---|---|

| Temperature | 80-100°C |

| Solvent | Dioxane |

| Catalyst | Pd(dppf)Cl₂ |

| Yield | 70-75% (estimated) |

Advantages : Avoids cryogenic conditions; scalable for industrial use.

Limitations : Higher catalyst cost, moderate yields.

Comparative Analysis of Methods

| Method | Lithium-Halogen Exchange | Palladium-Catalyzed Borylation |

|---|---|---|

| Starting Material | Aryl bromide | Aryl bromide |

| Key Reagent | n-BuLi, triisopropyl borate | Bis(pinacolato)diboron |

| Reaction Temp | -70°C | 80-100°C |

| Yield | 85% | 70-75% |

| Scalability | Limited by cryogenics | High (continuous flow feasible) |

Industrial-Scale Considerations

- Continuous Flow Reactors : Enhance efficiency for palladium-catalyzed routes by improving heat/mass transfer.

- Purification : Recrystallization (ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity.

Critical Reaction Parameters

- Moisture Sensitivity : Both methods require anhydrous conditions to prevent boronic acid decomposition.

- Electronic Effects : The electron-withdrawing ethoxycarbonyl group directs borylation to the para position relative to fluorine.

化学反应分析

Types of Reactions

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), temperature (80-100°C).

Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., methanol), temperature (room temperature to 50°C).

Substitution: Nucleophiles (e.g., amines, alcohols), solvent (e.g., dichloromethane), temperature (room temperature to 50°C).

科学研究应用

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Boronic acids are known for their potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).

Industry: It is used in the production of advanced materials and as a building block for various chemical products.

作用机制

The mechanism of action of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, leading to the inhibition of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

相似化合物的比较

Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous boronic acids, focusing on substituent effects, reactivity, and applications:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Electronic Effects: Fluorine at the 2-position (as in the target compound) withdraws electron density, enhancing the boronic acid's electrophilicity and accelerating transmetallation in Suzuki reactions . Ethoxycarbonyl vs. Carboxylic Acid: The ethoxycarbonyl group (target compound) improves lipophilicity compared to the polar carboxylic acid in 5-borono-2-fluorobenzoic acid, making it more compatible with organic reaction conditions .

Regioselectivity :

- Isomeric analogs, such as (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid, demonstrate distinct regioselectivity in coupling reactions due to steric and electronic differences. For example, the target compound’s 5-position ethoxycarbonyl group minimizes steric hindrance during Pd-catalyzed couplings .

Biological Applications :

- Carbamoyl-substituted derivatives (e.g., tert-butylcarbamoyl) show enhanced binding to protease active sites, whereas ethoxycarbonyl variants are preferred for kinase inhibitor synthesis due to their balance of solubility and steric bulk .

Synthetic Utility: The target compound’s ethoxycarbonyl group can be hydrolyzed to carboxylic acid post-coupling, enabling modular synthesis of bioactive molecules .

生物活性

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a specialized organic compound belonging to the boronic acid class, which is characterized by its ability to form reversible covalent bonds with various biological molecules. This compound has garnered attention for its potential applications in biochemical research and therapeutic development due to its unique structural features, including an ethoxycarbonyl group and a fluorine atom on the phenyl ring.

Chemical Structure and Properties

- Chemical Formula : C9H10BFO4

- CAS Number : 874219-60-0

- Molecular Weight : 197.08 g/mol

The presence of the ethoxycarbonyl group enhances the compound's reactivity, making it suitable for various synthetic applications, particularly in organic chemistry and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The boron atom can form reversible covalent complexes with hydroxyl or amine groups in biomolecules, leading to modulation of their activity. Notably, this compound has been shown to inhibit serine proteases by covalently binding to the active site serine residue, effectively blocking enzymatic activity.

Enzyme Inhibition

The inhibition of enzyme activity is a critical aspect of the biological effects of this compound. It has been demonstrated to:

- Inhibit Serine Proteases : By forming covalent bonds with active site residues, thus blocking substrate access.

- Modulate Kinase Activity : This leads to alterations in downstream signaling pathways that regulate cell proliferation and apoptosis.

Cellular Effects

Research indicates that this compound can influence various cellular processes, including:

- Cell Signaling Pathways : Modulating pathways involved in cell growth and survival.

- Gene Expression : Affecting transcriptional activities through its interactions with nuclear proteins.

- Metabolic Processes : Altering metabolic pathways by inhibiting key enzymes involved in cellular metabolism.

Scientific Research

This compound has several applications in scientific research:

- Organic Synthesis : Used as a reagent for cross-coupling reactions in organic chemistry.

- Drug Development : Investigated for its potential as a boron-containing drug candidate, particularly in cancer therapy.

- Chemical Biology : Employed as a tool for studying enzyme inhibition mechanisms and protein interactions .

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells through its action on specific kinases involved in cell cycle regulation.

-

Targeting Metabolic Pathways :

- Another research effort highlighted its role in modulating metabolic pathways by inhibiting key enzymes, leading to altered energy metabolism in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Ethoxycarbonylphenylboronic acid | Lacks fluorine atom | Similar enzyme inhibition properties |

| 3-Formylphenylboronic acid | Contains formyl group | Different reactivity profile compared to target compound |

| 4-Formylphenylboronic acid | Formyl group in para position | Similar applications but distinct biological effects |

The unique combination of an ethoxycarbonyl group and a fluorine atom gives this compound distinctive reactivity and selectivity compared to other boronic acids.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-(ethoxycarbonyl)-2-fluorophenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : Start with halogenated precursors (e.g., 5-bromo-2-fluoro-benzoic acid derivatives) and employ Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron. Monitor temperature (80–100°C) and solvent polarity (THF or dioxane) to optimize cross-coupling efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures is recommended to achieve >97% purity .

Q. How does the ethoxycarbonyl group influence the compound’s reactivity in Suzuki-Miyaura couplings compared to other substituents (e.g., nitro or methoxy groups)?

- Methodology : Compare coupling rates and yields using aryl halides with varying electronic profiles. The electron-withdrawing ethoxycarbonyl group may reduce boronic acid stability but enhance electrophilicity of the aryl halide partner. Use ¹¹B NMR to monitor boronic acid decomposition during reactions .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology : Combine ¹H/¹³C NMR for functional group verification (e.g., ethoxycarbonyl protons at δ 1.3–1.5 ppm and carbonyl carbon at ~165 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) detects impurities <3% .

Advanced Research Questions

Q. How can pKa determination via ¹¹B NMR titration inform the design of reaction conditions for this boronic acid?

- Methodology : Titrate the compound in phosphate buffer (pH 2–10) and track ¹¹B NMR chemical shifts. The ethoxycarbonyl group lowers pKa compared to non-substituted analogs, enhancing water solubility at neutral pH. Use this data to optimize aqueous-phase reactions or predict stability in biological systems .

Q. What strategies mitigate decomposition during storage or catalytic applications?

- Methodology : Store at 0–6°C under inert gas (argon) to prevent oxidation. For catalytic use, pre-dry solvents (e.g., molecular sieves in THF) and avoid protic conditions. Monitor decomposition via TLC or NMR; add stabilizing ligands (e.g., tricyclohexylphosphine) if dimerization occurs .

Q. How do steric and electronic effects of the ethoxycarbonyl and fluorine substituents impact regioselectivity in cross-coupling reactions?

- Methodology : Perform DFT calculations to map electron density and steric hindrance. Experimentally, compare coupling outcomes with meta- vs. para-substituted aryl halides. Fluorine’s ortho-directing effect may compete with ethoxycarbonyl’s electronic influence, requiring careful optimization of catalyst loading (1–5 mol% Pd) .

Q. What role does this compound play in developing novel covalent organic frameworks (COFs) or sensors?

- Methodology : Utilize its boronic acid moiety for dynamic covalent bonding with diols (e.g., in saccharide sensors). Test COF formation via solvothermal condensation with tetrahedral linkers (e.g., tetrahydroxybenzene). Characterize porosity via BET analysis and stability under varying pH .

Data Contradiction & Mechanistic Analysis

Q. How can discrepancies in reported pKa values for fluorinated boronic acids be resolved?

- Methodology : Standardize measurement conditions (ionic strength, temperature) and validate via multiple techniques (¹¹B NMR, potentiometry). For this compound, correlate experimental pKa with computational models (e.g., COSMO-RS) to account for substituent effects .

Q. Why do some studies report lower yields in Suzuki couplings with this compound compared to analogs lacking the ethoxycarbonyl group?

- Methodology : Investigate protodeboronation pathways using kinetic studies (e.g., in situ IR monitoring). The ethoxycarbonyl group may accelerate hydrolysis under basic conditions; mitigate by using milder bases (K₂CO₃ instead of NaOH) or aqueous-organic biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。